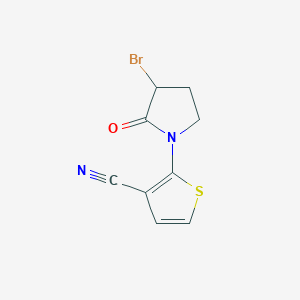

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

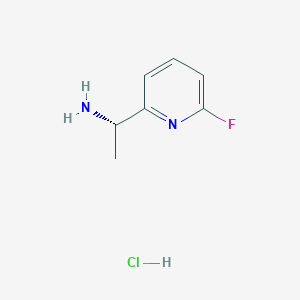

“2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.13 . It is used for research purposes .

Molecular Structure Analysis

The InChI code of the molecule is 1S/C9H7BrN2OS/c10-7-1-3-12 (8 (7)13)9-6 (5-11)2-4-14-9/h2,4,7H,1,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a melting point of 80-81°C . The predicted boiling point is approximately 503.3°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 , and the predicted refractive index is n20D 1.67 .Scientific Research Applications

Catalytic and Surface Interaction Studies

Research highlights the significance of thiophene derivatives like 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile in catalytic processes and surface interactions. Caldwell and Land (1997) detailed the interaction of thiophene with palladium surfaces, indicating its role in catalytic reactions and surface chemistry, particularly in decomposing via a C4H4 intermediate species (Caldwell & Land, 1997). Additionally, Jüntgen (1986) emphasized the use of carbon, potentially involved in thiophene structures, as a catalyst support in gas-solid reactions, highlighting its role in catalytic processes (Jüntgen, 1986).

Medicinal Chemistry and Drug Design

The compound's relevance in medicinal chemistry is underscored by its pyrrolidine component. Li Petri et al. (2021) reviewed bioactive molecules characterized by the pyrrolidine ring, underlining the significance of this structure in the development of compounds for human disease treatment, including the exploration of pharmacophore space and stereochemistry contribution (Li Petri et al., 2021).

Synthesis and Applications of Thiophene Derivatives

Xuan (2020) discussed the synthesis of thiophene derivatives, highlighting their wide-ranging applications, including their role in medicinal chemistry, organic materials, agrochemicals, flavors, and dyes. The review emphasizes the significance of thiophene derivatives in various fields and their value as intermediates in organic synthesis (Xuan, 2020). Drehsen and Engel (1983) also reviewed thiophene structure-activity relationships, further substantiating the compound's importance in the creation of therapeutically valuable molecular structures (Drehsen & Engel, 1983).

Environmental Applications

Thiophene structures have been explored for environmental applications. Alharbi (2022) and Al-Saidi and Khan (2022) discussed organic compounds, including thiophene derivatives, as chemosensors for detecting various metal ions, highlighting their potential in environmental monitoring and protection (Alharbi, 2022), (Al-Saidi & Khan, 2022).

Future Directions

properties

IUPAC Name |

2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-7-1-3-12(8(7)13)9-6(5-11)2-4-14-9/h2,4,7H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHIWFOGDKWMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)

![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)